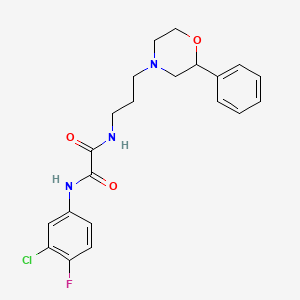

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3O3/c22-17-13-16(7-8-18(17)23)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBHZAMXNFGTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N1-(3-chloro-4-fluorophenyl)acetamide

- N1-(3-chloro-4-fluorophenyl)-N2-(2-phenylethyl)oxalamide

- N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)ethyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents on the aromatic ring, along with the morpholino and oxalamide moieties, gives it distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, characterized by:

- Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and may influence biological activity.

- Oxalamide Functional Group : This moiety is known for its role in modulating protein interactions.

- Morpholino Moiety : This contributes to the compound's ability to interact with various biological targets.

Research indicates that this compound primarily functions as an inhibitor of protein-protein interactions, specifically targeting the Bcl-2 family proteins. The Bcl-2 protein is crucial in regulating apoptosis (programmed cell death), and its inhibition can promote the apoptotic process in cancer cells.

Key Mechanisms:

- Inhibition of Bcl-2/Bak Interaction : This interaction is critical for cell survival; disrupting it can lead to increased apoptosis in malignant cells.

- Potential Antimicrobial Activity : Preliminary studies suggest that the compound may also exhibit antimicrobial properties, warranting further investigation into its broader therapeutic applications.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- The compound has shown significant efficacy in inhibiting cancer cell lines, particularly those related to B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

- Cell viability assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation.

-

Mechanistic Studies :

- Interaction studies revealed that the compound effectively binds to Bcl-2, preventing its interaction with Bak, thereby triggering apoptotic pathways.

- Further investigations are ongoing to elucidate the detailed signaling pathways involved in this process.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N1-(3-chloro-4-fluorophenyl)acetamide | Contains acetamide group | Less potent than oxalamide derivative |

| N1-(3-chloro-4-fluorophenyl)-N2-(2-phenylethyl)oxalamide | Similar oxalamide structure | Different alkyl chain length |

| N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)ethyl)oxalamide | Contains ethyl instead of propyl | Variance in side-chain length affects activity |

This table illustrates how specific substitutions can lead to variations in biological activity, highlighting the significance of the oxalamide structure in enhancing therapeutic efficacy.

Q & A

Q. What are the critical steps and considerations for synthesizing N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide with high purity?

The synthesis involves multi-step organic reactions, including:

- Intermediate Preparation : Synthesis of 3-(2-phenylmorpholino)propylamine via reductive amination of 2-phenylmorpholine with acrylonitrile, followed by hydrogenation .

- Oxalamide Coupling : Reacting 3-chloro-4-fluoroaniline with oxalyl chloride to form the oxalamide intermediate, followed by coupling with the propylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the chloro-fluorophenyl group shows distinct aromatic signals at δ 7.4–7.8 ppm, while the morpholino protons resonate at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 476.15) and fragments .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the phenyl or morpholino groups?

- Systematic Substituent Variation : Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity trends against biological targets (e.g., neurokinin receptors) .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. For example, fluorinated analogs may show enhanced lipophilicity but reduced solubility, requiring balance .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify steric or electronic clashes caused by substituents .

Q. What computational approaches are recommended to predict the binding affinity of this compound with neurokinin receptors?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the oxalamide moiety and receptor active sites (e.g., hydrogen bonds with Asp143 and hydrophobic packing with Phe268) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses and calculate binding free energy via MM/GBSA .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?

- Liver Microsomal Assays : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS to calculate half-life (t) .

- Cytochrome P450 Inhibition : Test inhibition of CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess drug-drug interaction risks .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .

Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining target engagement?

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals. LogP should ideally be <3 to balance permeability and solubility .

- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; unbound fraction >1% is desirable for CNS penetration .

- In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Target parameters: oral bioavailability >20%, half-life >4 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.